(S)-Tert-butyl (2-aminopropyl)carbamate: A Comprehensive Technical Guide for Researchers
(S)-Tert-butyl (2-aminopropyl)carbamate: A Comprehensive Technical Guide for Researchers
(S)-Tert-butyl (2-aminopropyl)carbamate , a chiral building block of significant interest in medicinal chemistry, plays a pivotal role in the synthesis of complex molecular architectures for drug discovery and development. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
(S)-Tert-butyl (2-aminopropyl)carbamate, also known by its IUPAC name tert-butyl N-[(2S)-2-aminopropyl]carbamate, is a carbamate derivative featuring a stereocenter at the second carbon of the propyl chain. This chirality is a crucial feature, as it allows for the synthesis of stereochemically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate[1] |
| CAS Number | 121103-15-9[1] |
| Molecular Formula | C₈H₁₈N₂O₂[1] |
| Molecular Weight | 174.24 g/mol [1] |
| SMILES | CC(N)CNC(=O)OC(C)(C)C[1] |
| InChI Key | UYNSYFDLTSSUNI-LURJTMIESA-N[1] |
Physicochemical and Spectroscopic Data
Detailed experimental data for the physicochemical properties of (S)-tert-butyl (2-aminopropyl)carbamate are not widely available in the public domain. However, computational predictions and data from related compounds provide valuable insights.
Table 2: Physicochemical Properties (Computed)
| Property | Value |
| XLogP3 | 0.4 |
| Topological Polar Surface Area (TPSA) | 64.35 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Spectroscopic Data:
While specific spectra for (S)-tert-butyl (2-aminopropyl)carbamate are not readily found, the expected spectral characteristics can be inferred from analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the chiral center (a doublet), the methine proton at the chiral center, and the methylene protons adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the alkyl groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and other fragments.
Synthesis and Reactions
The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate typically involves the protection of one of the amino groups of (S)-1,2-diaminopropane. A common synthetic strategy is the reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection.
General Experimental Protocol for Synthesis
Materials:
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(S)-1,2-diaminopropane
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (optional, as a base)
Procedure:
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Dissolve (S)-1,2-diaminopropane in a suitable solvent like dichloromethane and cool the solution in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (approximately 1 equivalent) in the same solvent to the cooled diamine solution with stirring. The stoichiometry is critical to favor mono-Boc protection.
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The reaction mixture is typically stirred at a low temperature for a few hours and then allowed to warm to room temperature overnight.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification is typically achieved by column chromatography on silica gel.
Key Chemical Reactions
The chemical reactivity of (S)-tert-butyl (2-aminopropyl)carbamate is primarily dictated by the free primary amine and the Boc-protected amine.
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N-Alkylation and N-Arylation: The primary amine can readily undergo alkylation or arylation reactions to introduce various substituents.
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Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide bonds, a key reaction in peptide synthesis and the construction of more complex molecules.
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Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second primary amine, allowing for further functionalization.[1]
Applications in Drug Development
(S)-Tert-butyl (2-aminopropyl)carbamate is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents, including those with anti-cancer and anti-viral (including anti-AIDS) activities.[1] Its bifunctional nature, with one amine protected and the other free, allows for sequential and controlled introduction of molecular complexity.
While specific drug candidates synthesized directly from this building block are often proprietary, its structural motif is incorporated into molecules designed to interact with specific biological targets. The chirality of the molecule is paramount for achieving selective binding to enzymes or receptors, which is a fundamental principle in modern drug design.
Role as a Chiral Linker and Scaffold
The diamine structure of (S)-tert-butyl (2-aminopropyl)carbamate makes it an excellent candidate for use as a linker or scaffold in the design of novel therapeutics. After deprotection, the resulting diamine can be used to connect two different pharmacophores, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.
Illustrative Experimental Workflow in Drug Discovery
The general workflow for utilizing (S)-tert-butyl (2-aminopropyl)carbamate in a drug discovery program is outlined below.
